molecular formula C16H15Cl2NO2 B14876733 (5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone

(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone

Cat. No.: B14876733
M. Wt: 324.2 g/mol
InChI Key: PSYDXQSIRNUEFH-UHFFFAOYSA-N
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Description

(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with a dichlorophenyl group and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Attachment of the piperidinyl methanone moiety: This can be done through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone: shares structural similarities with other furan-based compounds and piperidine derivatives.

    Other similar compounds: include (5-(2,4-Dichlorophenyl)furan-2-yl)methanol and (5-(2,4-Dichlorophenyl)furan-2-yl)acetic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H15Cl2NO2/c17-11-4-5-12(13(18)10-11)14-6-7-15(21-14)16(20)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2

InChI Key

PSYDXQSIRNUEFH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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